molecular formula C11H12O2S B14003734 4-Hydroxy-4-phenylthian-2-one CAS No. 71023-07-9

4-Hydroxy-4-phenylthian-2-one

Cat. No.: B14003734
CAS No.: 71023-07-9
M. Wt: 208.28 g/mol
InChI Key: DLKOXSQXUQAKRV-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylthian-2-one is an organic compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to a thian-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-phenylthian-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiourea with chloroacetic acid, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenylthian-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products

    Oxidation: Formation of 4-oxo-4-phenylthian-2-one.

    Reduction: Formation of 4-hydroxy-4-phenylthian-2-ol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxy-4-phenylthian-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-phenylthian-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylbutan-2-one: Similar structure but with a butan-2-one backbone.

    4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a thian-2-one ring.

Uniqueness

4-Hydroxy-4-phenylthian-2-one is unique due to its thian-2-one ring structure, which imparts distinct chemical and biological properties. Its combination of hydroxyl and phenyl groups also contributes to its versatility in various applications.

Properties

CAS No.

71023-07-9

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4-hydroxy-4-phenylthian-2-one

InChI

InChI=1S/C11H12O2S/c12-10-8-11(13,6-7-14-10)9-4-2-1-3-5-9/h1-5,13H,6-8H2

InChI Key

DLKOXSQXUQAKRV-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)CC1(C2=CC=CC=C2)O

Origin of Product

United States

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